(2-Methylcyclohexyl)methanesulfonamide
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Overview
Description
(2-Methylcyclohexyl)methanesulfonamide is an organosulfur compound with the molecular formula C8H17NO2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 2-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methylcyclohexylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2-Methylcyclohexyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes containing sulfonamide-sensitive active sites. The compound can inhibit the activity of these enzymes by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group.
N-methyl-N-(2-methylcyclohexyl)methanesulfonamide: A closely related compound with an additional methyl group on the nitrogen atom.
Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.
Uniqueness
(2-Methylcyclohexyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylcyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets compared to simpler sulfonamides.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
SEUHKLIBNYYHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1CS(=O)(=O)N |
Origin of Product |
United States |
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